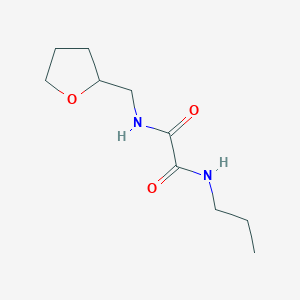
N-propyl-N'-(tetrahydro-2-furanylmethyl)ethanediamide
描述
N-propyl-N'-(tetrahydro-2-furanylmethyl)ethanediamide, commonly known as PTED, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. PTED is a derivative of ethylenediamine and has a tetrahydrofuran ring attached to its propyl group.
科学研究应用
PTED has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and anti-cancer properties. PTED has also been investigated for its ability to cross the blood-brain barrier, making it a potential candidate for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
作用机制
The mechanism of action of PTED is not fully understood, but it is believed to act through the inhibition of certain enzymes and receptors in the body. PTED has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory prostaglandins. It has also been shown to bind to the cannabinoid receptor CB2, which is involved in the regulation of inflammation and pain.
Biochemical and Physiological Effects
PTED has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. PTED has also been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. Additionally, PTED has been shown to improve cognitive function in animal models of Alzheimer's disease.
实验室实验的优点和局限性
One advantage of using PTED in lab experiments is its ability to cross the blood-brain barrier, making it a potential candidate for the treatment of neurological disorders. Additionally, PTED has been shown to have low toxicity in animal studies. However, one limitation of using PTED in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to administer.
未来方向
There are several future directions for research on PTED. One area of interest is its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action of PTED and its effects on the body. Finally, the development of more soluble forms of PTED could improve its potential as a therapeutic agent.
属性
IUPAC Name |
N'-(oxolan-2-ylmethyl)-N-propyloxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O3/c1-2-5-11-9(13)10(14)12-7-8-4-3-6-15-8/h8H,2-7H2,1H3,(H,11,13)(H,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZLLOSBLQMPMNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C(=O)NCC1CCCO1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



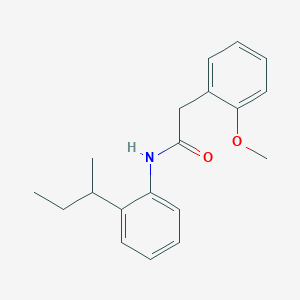
![N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-methyl-3-nitrobenzamide](/img/structure/B3983188.png)

![10-(cyclopropylcarbonyl)-11-(3-fluorophenyl)-3-(4-methoxyphenyl)-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-1-ol](/img/structure/B3983206.png)
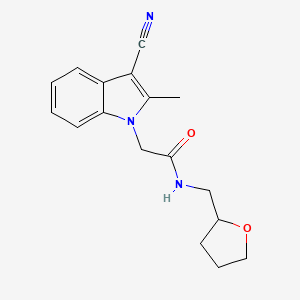
![3-[(3-hydroxyphenyl)amino]-1-phenyl-2-buten-1-one](/img/structure/B3983222.png)
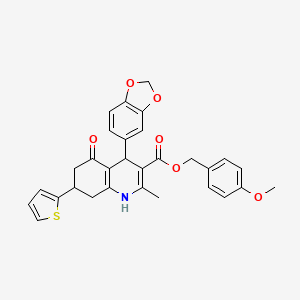


![3-butyl-1-[(3,5-dimethylphenoxy)acetyl]-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B3983249.png)
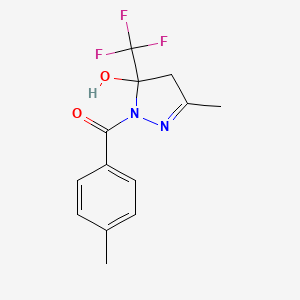
![3-bromo-4-[(3-chlorobenzyl)oxy]-5-methoxybenzaldehyde](/img/structure/B3983257.png)
![1-(4-chlorophenyl)-3-[(2-methylphenyl)amino]-2-buten-1-one](/img/structure/B3983268.png)
![N~2~-[(4-bromophenyl)sulfonyl]-N~2~-cyclohexyl-N~1~-(4-ethoxyphenyl)glycinamide](/img/structure/B3983276.png)